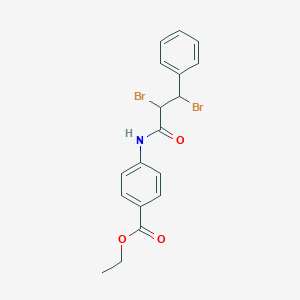

Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate

Description

Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is a brominated aromatic ester characterized by a benzoate core substituted at the 4-position with a propanamido group bearing two bromine atoms and a phenyl moiety.

Properties

IUPAC Name |

ethyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO3/c1-2-24-18(23)13-8-10-14(11-9-13)21-17(22)16(20)15(19)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAVCCXDCJRCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2,3-dibromo-3-phenylpropanoic acid in the presence of an esterification agent such as ethyl alcohol. The reaction conditions often include the use of a catalyst like sulfuric acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two reactive sites:

| Reaction Type | Conditions | Product |

|---|---|---|

| Ester hydrolysis | Acidic/basic catalysis | Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoic acid |

| Amide hydrolysis | Strong acidic/basic conditions | 4-Aminobenzoic acid and 2,3-dibromo-3-phenylpropanoic acid |

The ester group hydrolyzes under mild conditions, while the amide bond requires harsher conditions due to its stability.

Substitution Reactions

The dibromo substituents (C2 and C3 positions) act as potential leaving groups. Possible substitution pathways include:

-

Nucleophilic substitution : Reaction with nucleophiles (e.g., hydroxide, amines) to replace Br atoms.

-

Electrophilic substitution : Activation of the aromatic ring via electron-withdrawing bromine atoms, though this is less likely due to steric hindrance.

Elimination Reactions

The vicinal dibromo structure (Br-C-C-Br) may undergo elimination to form a double bond under basic conditions:

Mechanism :

This reaction depends on the stability of the resulting alkene and the reaction environment.

Analytical Confirmation

Spectroscopic methods are critical for verifying reaction outcomes:

-

NMR : Identifies amide proton signals (~7–8 ppm) and aromatic protons (~6.5–7.9 ppm) .

-

IR : Amide I band (~1650 cm⁻¹) and ester carbonyl (~1715 cm⁻¹) .

Structural Analogues and Derivatives

Related compounds, such as ethyl 4-(2-phenylpropanamido)benzoate , share similar reactivity patterns. For example:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is primarily investigated for its antitumor and antimicrobial properties.

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that modifications to the compound enhanced its efficacy against various cancer cell lines, leading to significant reductions in tumor volume in xenograft models .

- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The structural characteristics of this compound may contribute to its antimicrobial activity .

Agricultural Applications

The compound's brominated structure may impart properties beneficial for pesticide development . Brominated compounds are often investigated for their ability to disrupt pest physiology or inhibit growth, making them candidates for agricultural use.

Materials Science

This compound can be utilized in the development of functional materials , particularly in the area of organic electronics. Its unique electronic properties may allow it to be incorporated into devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Data Tables

Case Study 1: Antitumor Efficacy

In a recent study assessing the antitumor efficacy of brominated benzoate derivatives, researchers found that specific modifications to this compound significantly enhanced its anticancer properties. The study utilized xenograft models to demonstrate a marked decrease in tumor growth compared to control groups.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar brominated compounds. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infection control.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The dibromo groups and the phenylpropanamido moiety play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate with key analogs, focusing on structural features, reactivity, and functional performance.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity and Electronic Effects: The bromine atoms in this compound introduce significant electron-withdrawing effects, which may reduce nucleophilicity compared to amino-substituted analogs like Ethyl 4-(dimethylamino)benzoate. The latter exhibits high reactivity in resin polymerization due to its electron-donating dimethylamino group . Halogen bonding: The dibromo moiety may enhance intermolecular interactions in crystalline phases, a property absent in non-halogenated analogs like I-6230 or I-6273 .

Steric and Solubility Considerations :

- The 2,3-dibromo-3-phenylpropanamido group imposes steric hindrance, likely reducing solubility in polar solvents compared to smaller substituents (e.g., pyridazinyl or isoxazolyl groups in I-6230/I-6273) .

- Ethyl esters generally improve lipid solubility, but bromine atoms may counterbalance this by increasing molecular weight and polarity.

Functional Applications: Resin Chemistry: Unlike Ethyl 4-(dimethylamino)benzoate, which enhances resin conversion rates and mechanical properties , the brominated analog’s utility in polymer systems remains unexplored but could involve flame retardancy or photostabilization. Medicinal Chemistry: Pyridazinyl and isoxazolyl analogs (e.g., I-6230, I-6273) are often bioactive, targeting enzymes or receptors . The dibromo-phenylpropanamido group may confer unique binding properties, though toxicity risks from bromine must be considered.

Synthetic Pathways :

- This compound likely requires bromination of a propanamido precursor, analogous to the nucleophilic substitution reactions seen in triazole-carbamate derivatives .

Biological Activity

Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is a synthetic compound with the molecular formula C18H17Br2NO3 and a molecular weight of 455.14 g/mol. It is primarily studied for its potential biological activities , including antimicrobial and anticancer properties. The compound's synthesis typically involves the reaction of 4-aminobenzoic acid with 2,3-dibromo-3-phenylpropanoic acid in the presence of an esterification agent such as ethyl alcohol, often using sulfuric acid as a catalyst to facilitate the process .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. This compound has been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound may induce apoptosis (programmed cell death) through the activation of caspases and the disruption of mitochondrial membrane potential. This suggests that it could be a candidate for further development as an anticancer drug .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The dibromo groups and the phenylpropanamido moiety enhance its binding affinity to enzymes and receptors involved in cellular signaling pathways. This interaction can lead to either inhibition or activation of these pathways, contributing to its observed biological effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate | Structure | Moderate antimicrobial activity |

| Ethyl 2,3-dibromo-3-phenylpropanoate | Structure | Limited anticancer activity |

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activities compared to these similar compounds.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential. The study concluded that this compound could serve as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM after 48 hours. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via bromination of precursor esters (e.g., ethyl 4-methylbenzoate derivatives) using brominating agents like molecular bromine or NBS in organic solvents (40–60°C) . Subsequent amidation with 2,3-dibromo-3-phenylpropanamide can be achieved under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography (ethyl acetate/petroleum ether gradients) . Optimization involves adjusting catalyst loading (e.g., palladium for carbonylation steps ), solvent polarity, and reaction time to maximize yield and minimize byproducts.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the bromine substitution pattern and amide linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For complex mixtures, preparative thin-layer chromatography (TLC) or silica gel column chromatography with ethyl acetate/hexane eluents is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, particularly regarding bromine stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for graphical representation is essential. For anisotropic absorption corrections (critical for heavy atoms like bromine), employ spherical harmonic models in programs like SADABS . WinGX integrates these tools for structure validation, ensuring accurate bond-length and angle measurements . Discrepancies between NMR (solution state) and crystallographic (solid state) data may arise due to conformational flexibility; molecular docking or DFT calculations can bridge this gap .

Q. How do researchers address contradictions in reactivity data during further functionalization (e.g., debromination vs. aryl coupling)?

- Methodological Answer : Bromine’s dual role as a leaving group or coupling partner depends on reaction conditions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ in THF/water with aryl boronic acids at 80°C . To prevent unintended debromination, avoid strong reducing agents (e.g., LiAlH₄) and opt for milder bases (Cs₂CO₃ in DMF) . Monitor intermediates via LC-MS to track competing pathways .

Q. What strategies are effective in analyzing the compound’s stability under photolytic or thermal conditions?

- Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds. For photostability, expose samples to UV-Vis light (300–800 nm) and analyze degradation products via GC-MS. Solvent choice (e.g., ethanol vs. DMSO) significantly impacts stability; polar aprotic solvents may stabilize the amide bond against hydrolysis .

Q. How can researchers validate synthetic routes when scaling up from milligram to gram quantities?

- Methodological Answer : Scale-up introduces heat and mass transfer challenges. Replace reflux with microwave-assisted synthesis for controlled heating . Optimize catalyst recovery (e.g., Pd scavengers ) and switch batch purification to automated flash chromatography. Process Analytical Technology (PAT) tools like in-situ FTIR monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.